molecular formula C15H13ClN2O3S2 B2915449 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 955221-76-8

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2915449
CAS No.: 955221-76-8
M. Wt: 368.85
InChI Key: QNSWWRHLDNSFAD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound belonging to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

  • Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form 2-chlorobenzothiazole.

  • Methoxylation: The 2-chlorobenzothiazole undergoes methoxylation using methanol in the presence of a base such as potassium carbonate.

  • Sulfonamide Formation: The resulting 7-chloro-4-methoxybenzo[d]thiazol-2-amine is then treated with 4-methylbenzenesulfonyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives at the chloro and methoxy positions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as tuberculosis and cancer. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzothiazole Derivatives: These compounds share the benzothiazole core structure but differ in their substituents.

  • Sulfonamide Derivatives: These compounds contain the sulfonamide group but have different aromatic rings.

Uniqueness: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of chloro, methoxy, and sulfonamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWWRHLDNSFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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